N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-nitro-2-hydroxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The resulting intermediate undergoes cyclization to form the chromene ring, followed by methylation and amidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: N-methyl-8-amino-2-oxo-2H-chromene-3-carboxamide.
Substitution: Various substituted chromene derivatives.
Hydrolysis: N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxylic acid and corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for pancreatic lipase.
Medicine: Explored for its anticancer properties, showing potential to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides . The nitro group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Another chromene derivative with similar structural features but different substituents.
Coumarin-3-carboxamide derivatives: A class of compounds with varying biological activities, including anticancer and enzyme inhibition properties.
Uniqueness
N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide stands out due to its specific nitro and carboxamide groups, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit pancreatic lipase and potential anticancer properties make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C11H8N2O5 |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-methyl-8-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H8N2O5/c1-12-10(14)7-5-6-3-2-4-8(13(16)17)9(6)18-11(7)15/h2-5H,1H3,(H,12,14) |
InChI Key |
DKQMMXOXGZYUBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.